1-((4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)azepane
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Description
“1-((4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)azepane” is a chemical compound. It is also known as "{1-[(4-Chlorophenyl)sulfonyl]piperidin-" . The CAS Number of this compound is 1142209-57-1 . The molecular weight of this compound is 317.79 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The homogeneity of the compounds was monitored by ascending thin layer chromatography (TLC) on silica gel GF254-coated glass plates, visualized by UV light .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H24ClN3O2S . The average mass is 357.899 Da and the mono-isotopic mass is 357.127777 Da .
Mechanism of Action
Target of Action
Similar compounds have been found to targetCoagulation factor X . This protein plays a key role in blood clotting and inflammation .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein and modulate its activity . The presence of the sulfonyl groups and the piperazine ring could potentially influence the binding affinity of the compound to its target .
Biochemical Pathways
Given its potential target, it might be involved in the regulation of blood coagulation pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its elimination from the body .
Result of Action
Based on its potential target, it might influence the process of blood clotting .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]sulfonylazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O4S2/c17-15-5-7-16(8-6-15)25(21,22)18-11-13-20(14-12-18)26(23,24)19-9-3-1-2-4-10-19/h5-8H,1-4,9-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSUQGHMHWQARH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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